molecular formula C25H27N5O4S B2921300 Methyl 2-(2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate CAS No. 1116007-37-4

Methyl 2-(2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate

Cat. No. B2921300
M. Wt: 493.58
InChI Key: RYLDCGNJDLIRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound appears to contain several functional groups, including a methoxy group, a piperazine ring, a pyrazine ring, a thio group, an acetamido group, and a benzoate group . These groups could potentially confer a variety of chemical properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The piperazine and pyrazine rings, in particular, would add a level of structural complexity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, piperazine rings can participate in reactions with acids and bases, and can also undergo N-alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .

Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Compound Synthesis

    Research has explored the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural products like visnaginone and khellinone. These compounds have shown potential anti-inflammatory and analgesic activities, highlighting their therapeutic applications (Abu‐Hashem et al., 2020).

  • Anticonvulsant Activity

    Some research has focused on the synthesis of kojic acid derivatives and their evaluation as potential anticonvulsant compounds. This illustrates the interest in modifying molecular structures to enhance biological activity and therapeutic potential (Aytemir et al., 2010).

  • Antibacterial and Biofilm Inhibition

    Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized and evaluated for their antibacterial efficacy and biofilm inhibition capabilities, demonstrating the utility of such compounds in addressing bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).

  • Tubulin Polymerization Inhibition

    A study on indenopyrazoles, specifically methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, identified it as a potent inhibitor of tubulin polymerization, suggesting a mechanism for its antiproliferative activity against cancer cells (Minegishi et al., 2015).

Future Directions

Given the potential biological activity of piperazine derivatives, this compound could be of interest for future research, particularly in the field of medicinal chemistry .

properties

IUPAC Name

methyl 2-[[2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-33-21-10-6-5-9-20(21)29-13-15-30(16-14-29)23-24(27-12-11-26-23)35-17-22(31)28-19-8-4-3-7-18(19)25(32)34-2/h3-12H,13-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLDCGNJDLIRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate

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